molecular formula C18H15B3F12N6Ru B11825515 2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(3+);tritetrafluoroborate

2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(3+);tritetrafluoroborate

Cat. No.: B11825515
M. Wt: 676.8 g/mol
InChI Key: UBEUGPSUFBDBBO-UHFFFAOYSA-N
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Description

2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(3+);tritetrafluoroborate is a complex compound that combines the properties of pyridine, pyrimidine, and ruthenium. This compound is of significant interest in the fields of chemistry and materials science due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(3+);tritetrafluoroborate typically involves the coordination of ruthenium with pyridine and pyrimidine ligands. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the coordination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale coordination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(3+);tritetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are often carried out in solvents like ethanol or acetonitrile and may require heating or the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized ruthenium complexes, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(3+);tritetrafluoroborate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(3+);tritetrafluoroborate involves the coordination of ruthenium with pyridine and pyrimidine ligands, which modulates its electronic properties. The compound can interact with various molecular targets, including enzymes and proteins, through coordination and redox reactions. These interactions can influence biological pathways and processes, such as collagen synthesis and degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(3+);tritetrafluoroborate lies in its combination of pyridine, pyrimidine, and ruthenium, which imparts distinct electronic and structural characteristics. This combination enhances its catalytic activity, stability, and potential therapeutic applications compared to similar compounds .

Properties

Molecular Formula

C18H15B3F12N6Ru

Molecular Weight

676.8 g/mol

IUPAC Name

2-pyridin-2-ylpyridine;pyrimidine;2H-pyrimidin-2-ide;ruthenium(4+);tritetrafluoroborate

InChI

InChI=1S/C10H8N2.C4H4N2.C4H3N2.3BF4.Ru/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-2-5-4-6-3-1;3*2-1(3,4)5;/h1-8H;1-4H;1-3H;;;;/q;;4*-1;+4

InChI Key

UBEUGPSUFBDBBO-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=CN=C1.C1=CN=[C-]N=C1.[Ru+4]

Origin of Product

United States

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